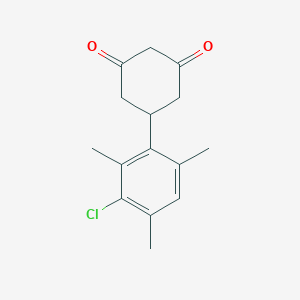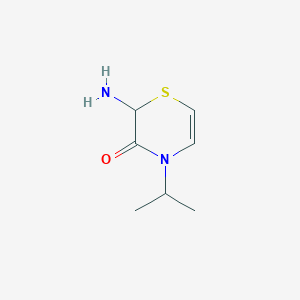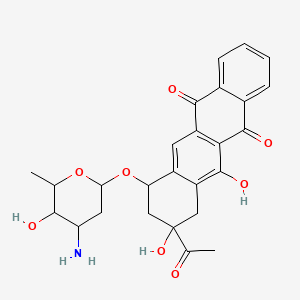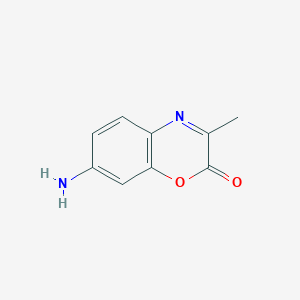![molecular formula C18H19ClN2 B14405289 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine CAS No. 88280-60-8](/img/structure/B14405289.png)
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a 4-chlorophenyl and a piperidin-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine typically involves the reaction of 4-chlorobenzaldehyde with piperidine and pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like sodium iodide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Sodium iodide, lithium aluminum hydride, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Halogenated or other substituted pyridine derivatives.
科学研究应用
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds share a similar pyridine and piperidine structure but differ in their substituents and functional groups.
6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole: This compound features a benzimidazole ring and exhibits different pharmacological properties.
Uniqueness
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine is unique due to its specific combination of a pyridine ring with a 4-chlorophenyl and piperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
88280-60-8 |
|---|---|
分子式 |
C18H19ClN2 |
分子量 |
298.8 g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenyl)-2-piperidin-1-ylethenyl]pyridine |
InChI |
InChI=1S/C18H19ClN2/c19-17-8-6-16(7-9-17)18(21-11-2-1-3-12-21)13-15-5-4-10-20-14-15/h4-10,13-14H,1-3,11-12H2 |
InChI 键 |
FTPLWISVWYVJRU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=CC2=CN=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)



![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)



![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)



![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
